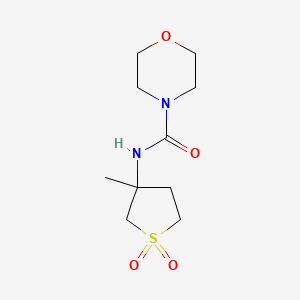

N-(3-methyl-1,1-dioxothiolan-3-yl)morpholin-4-ylcarboxamide

Description

Properties

IUPAC Name |

N-(3-methyl-1,1-dioxothiolan-3-yl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4S/c1-10(2-7-17(14,15)8-10)11-9(13)12-3-5-16-6-4-12/h2-8H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPOYDHJAQQALJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)NC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-1,1-dioxothiolan-3-yl)morpholin-4-ylcarboxamide typically involves the reaction of morpholine with a suitable carboxylic acid derivative containing the dioxothiolane group. The reaction conditions often include the use of a base to facilitate the formation of the amide bond. Common solvents used in this synthesis include ethanol and dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-methyl-1,1-dioxothiolan-3-yl)morpholin-4-ylcarboxamide can undergo various chemical reactions, including:

Oxidation: The dioxothiolane group can be further oxidized under specific conditions.

Reduction: Reduction reactions can target the carbonyl groups within the compound.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-(3-methyl-1,1-dioxothiolan-3-yl)morpholin-4-ylcarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for understanding cellular processes.

Medicine: In medicine, this compound has potential therapeutic applications. It can be explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(3-methyl-1,1-dioxothiolan-3-yl)morpholin-4-ylcarboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The dioxothiolane group may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Sulfone-Containing Moieties

a. 1-Methyl-4-[(3-Methyl-1,1-Dioxothiolan-3-yl)Amino]-3,4-Dihydroquinolin-2-one

- Molecular Formula : C₁₅H₂₀N₂O₃S (MW: 308.40)

- Key Features: Shares the 3-methyl-1,1-dioxothiolan group but replaces the morpholine carboxamide with a dihydroquinolinone scaffold.

- Implications: The dihydroquinolinone core may confer aromatic stacking interactions, while the sulfone group enhances solubility.

b. 3-Chloro-N-Phenyl-Phthalimide

- Molecular Formula: C₁₄H₈ClNO₂ (MW: 265.67)

- Key Features : A phthalimide derivative with a chloro substituent. Though lacking a sulfone, its isoindoline-1,3-dione core shares electronic similarities with sulfones.

- Implications: Used as a monomer for polyimides, its stability and planar structure highlight the importance of electron-withdrawing groups (e.g., sulfone in the target compound) in polymer and drug design .

Carboxamide Derivatives with Heterocyclic Motifs

a. SI29: N-[2-(1,3-Dioxolan-2-yl)Ethyl]-N-[4-(Diethylamino)Phenyl]-5-Methyl-3-(3-Nitrophenyl)Isoxazole-4-Carboxamide

- Molecular Formula : C₂₅H₂₉N₃O₆ (MW: 479.52)

- Key Features : Combines isoxazole and dioxolane groups with a carboxamide linker.

- Implications : The isoxazole’s rigidity and nitro group may enhance binding to hydrophobic pockets, contrasting with the target compound’s flexible morpholine and sulfone groups. This highlights trade-offs between rigidity and solubility in drug design .

b. 5-((Arylidene)Amino)-3-(Methylthio)-N-(4-(3-Oxomorpholino)Phenyl)-1H-Pyrazole-4-Carboxamide

- Molecular Formula : Varies by substituent (e.g., C₂₀H₂₂N₄O₃S for 9a; MW ≈ 398.48)

- Key Features: Features a 3-oxomorpholino group (a ketone-containing morpholine derivative) and a pyrazole-carboxamide core.

Aromatic Carboxamides with Extended π-Systems

a. N3-(1-(3,5-Dimethyl)Adamantyl)-4-Oxo-1-Pentyl-1,4-Dihydro-[1,5]-Naphthyridine-3-Carboxamide

- Molecular Formula : C₂₆H₃₅N₃O₂ (MW: 421.58)

- Key Features : A naphthyridine-carboxamide with an adamantyl group.

- Implications : The adamantyl group enhances lipophilicity and membrane permeability, whereas the target compound’s sulfone and morpholine groups prioritize solubility. This illustrates divergent strategies for balancing bioavailability and target affinity .

Data Table: Structural and Functional Comparison

*Hypothetical calculation based on structural analysis.

Key Research Findings and Implications

- Sulfone vs.

- Morpholine vs. 3-Oxomorpholino: The non-oxidized morpholine in the target compound may reduce electrophilic reactivity compared to 3-oxomorpholino derivatives, favoring stability in biological systems .

- Thiolan Sulfone in Antimalarial Context: ’s pyrazole derivatives with morpholino groups suggest that the target compound’s sulfone-morpholine combination could synergistically enhance antimalarial activity by dual-targeting parasite enzymes .

Q & A

Q. SAR Insights :

- Thiolane Modifications : Replacing 3-methyl with bulkier groups (e.g., cyclohexyl) reduces solubility but enhances target selectivity .

- Morpholine Substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) at the morpholine nitrogen increases metabolic stability .

Data Table :

| Derivative | Activity (IC₅₀, μM) | Solubility (μM) |

|---|---|---|

| Parent Compound | 0.45 ± 0.02 | 120 |

| 3-Cyclohexyl Analog | 0.12 ± 0.01 | 45 |

| Morpholine-CF₃ Derivative | 0.38 ± 0.03 | 85 |

Methodological Note : Use QSAR models to predict activity and prioritize synthetic targets .

Advanced: How should researchers address contradictions in reported biological data?

Q. Resolution Strategies :

- Reproducibility Checks : Replicate assays under identical conditions (e.g., cell line, passage number, serum concentration) .

- Orthogonal Assays : Confirm apoptosis induction (reported in some studies ) via flow cytometry (Annexin V/PI) and caspase-3/7 activation assays.

- Meta-Analysis : Pool data from independent studies (e.g., PubChem BioAssay) to identify trends obscured by small sample sizes .

Advanced: What experimental designs are optimal for evaluating therapeutic potential?

Q. Best Practices :

- In Vitro Screening : Prioritize high-content imaging (e.g., mitochondrial membrane potential in cancer cells) and 3D spheroid models for tumor penetration studies .

- In Vivo Models : Use xenograft mice with pharmacokinetic profiling (plasma half-life, bioavailability) to assess efficacy and toxicity .

- Control Groups : Include structurally related analogs (e.g., thiomorpholine derivatives ) to isolate the sulfone group’s contribution to activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.